m-Toluamide, 2-butoxy-

Description

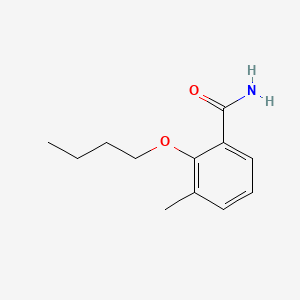

Structure

3D Structure

Properties

CAS No. |

92958-85-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-butoxy-3-methylbenzamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3,(H2,13,14) |

InChI Key |

YHXWYZCRBYXFQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of m-Toluamide, 2-Butoxy- and Related Amide Structures

The synthesis of benzamides, including m-Toluamide, 2-butoxy-, can be achieved through several chemical strategies. The most common and well-established method involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride, due to its high reactivity. However, direct coupling methods and other routes provide viable alternatives.

The formation of amides from acyl chlorides is a cornerstone of organic synthesis, often referred to as the Schotten-Baumann reaction. fishersci.it This method is highly efficient and generally proceeds rapidly at room temperature. fishersci.it The synthesis is a two-step process: first, the conversion of a carboxylic acid to its corresponding acyl chloride, and second, the reaction of this intermediate with an amine.

For a compound like m-Toluamide, 2-butoxy-, the starting material would be 2-butoxy-m-toluic acid. This acid is first converted into 2-butoxy-m-toluoyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it A small amount of a catalyst like dimethylformamide (DMF) is sometimes added. miracosta.edu The resulting acyl chloride is a reactive species that is typically used immediately without extensive purification. miracosta.edu

In the second step, the acyl chloride is treated with the appropriate amine in the presence of a base. The base, which can be a tertiary amine like triethylamine (B128534) (TEA) or an aqueous base like sodium hydroxide (B78521) (NaOH), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.itmiracosta.edu

A representative procedure, adapted from the synthesis of the related compound N,N-diethyl-m-toluamide, is as follows:

m-Toluic acid is refluxed with oxalyl chloride and a catalytic amount of DMF to produce m-toluoyl chloride. miracosta.edu

In a separate flask, the target amine (diethylamine hydrochloride in this case) is dissolved in an aqueous NaOH solution. miracosta.edu

The prepared m-toluoyl chloride is then added dropwise to the amine solution with vigorous stirring to facilitate the reaction, yielding the final amide product. miracosta.edu

This acyl chloride pathway is widely applicable for producing a variety of substituted benzamides.

While the acyl chloride method is robust, challenges such as the harsh reagents and the moisture sensitivity of the intermediate have led to the exploration of alternative synthetic routes.

Peptide Coupling Reagents: Significant advancements in amide bond formation have been adapted from peptide chemistry. fishersci.it These methods allow for the direct coupling of a carboxylic acid and an amine under milder conditions, avoiding the need to first form an acyl chloride. This is achieved by activating the carboxylic acid with a coupling reagent. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. fishersci.it Another highly effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.it

Ortho-lithiation: Directed ortho-metalation is a powerful technique for the synthesis of highly substituted aromatic compounds. For N,N-disubstituted benzamides, the amide group can direct a strong base, such as sec-butyllithium, to deprotonate the ortho-position of the benzene (B151609) ring. ccsenet.org This creates a lithiated intermediate that can then react with an electrophile. This method is particularly useful for introducing substituents at specific positions on the aromatic ring, which might be difficult to achieve through other means. ccsenet.org

Direct Imine Acylation (DIA): A more novel approach involves the direct acylation of imines. whiterose.ac.uk This procedure can generate N-acyliminium ions from the reaction of an imine with a functionalized benzoic acid. These reactive intermediates can then undergo in-situ intramolecular cyclization, providing a pathway to complex heterocyclic structures. whiterose.ac.uk While more specialized, this methodology highlights the ongoing development of advanced amide synthesis techniques. whiterose.ac.uk

Derivatization and Structural Modification for Research Purposes

The core structure of m-Toluamide, 2-butoxy- can be systematically modified to probe its biological interactions or to integrate it into larger molecular systems like polymers. These modifications are crucial for research in fields ranging from medicinal chemistry to materials science.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. By synthesizing a series of related compounds, or analogs, researchers can identify the key chemical features (pharmacophores) responsible for the desired effect. researchgate.net

For insect repellents like N,N-diethyl-m-toluamide (DEET), a close structural relative of m-Toluamide, 2-butoxy-, extensive SAR studies have been conducted. researchgate.net Analogs are created by modifying three main parts of the molecule:

The Amide Group: The N,N-diethyl groups can be replaced with other alkyl chains (e.g., dipropyl) or incorporated into cyclic structures (e.g., piperidine).

The Aromatic Ring Substitution: The position and nature of substituents on the benzene ring can be altered. For example, the methyl group in DEET can be moved to the ortho or para position, or replaced with other functional groups like chloro or ethoxy groups. researchgate.net

The Linker: The connection between the aromatic ring and the amide carbonyl can be changed.

These systematic modifications help to build a three-dimensional pharmacophore model, which identifies the critical spatial arrangement of hydrophobic and hydrogen-bond accepting sites necessary for potent activity. researchgate.net Similar SAR principles are applied in drug discovery for other targets, such as synthesizing benzamide (B126) and sirtinol (B612090) analogs to identify potent inhibitors of human neutrophil elastase (HNE). nih.gov

| Compound Name | Structural Modification vs. DEET | Relative Activity Index researchgate.net |

|---|---|---|

| N,N-diethyl-m-toluamide (DEET) | Reference Compound | 1.0 |

| N,N-diethyl-2-ethoxybenzamide | Methyl group at C3 replaced by ethoxy group at C2 | 0.5 |

| N,N-dipropyl-2-ethoxybenzamide | N-diethyl replaced by N-dipropyl; ethoxy at C2 | 0.3 |

| N,N-diethyl-2-chlorobenzamide | Methyl group at C3 replaced by chloro group at C2 | 1.2 |

To incorporate a molecule like m-Toluamide, 2-butoxy- into a material for purposes such as creating functional textiles or controlled-release devices, its structure must often be modified. researchgate.net

Microencapsulation: One of the most common strategies is microencapsulation. researchgate.net This technique involves enclosing the active compound within a protective polymer shell, creating microcapsules that can be applied to surfaces like fabrics. researchgate.net The core material (e.g., m-Toluamide, 2-butoxy-) is protected from premature degradation or evaporation, and its release can be controlled over time. Materials used for the capsule shell can include chitosan (B1678972), polyethylene-co-vinyl acetate (B1210297) (EVA), epoxy resins, or cellulose (B213188) nitrate. researchgate.netnih.gov For example, DEET has been successfully encapsulated and applied to cotton textiles by spraying, providing long-duration efficacy. researchgate.net

Covalent Integration into Polymers: A more advanced approach involves creating derivatives of the molecule that can be chemically bonded (copolymerized) into a polymer chain. This requires introducing a reactive functional group, such as a vinyl or methacrylate (B99206) group, onto the m-Toluamide, 2-butoxy- structure. For instance, acryloyl chloride can be reacted with a molecule containing an amine or alcohol to introduce a polymerizable acrylamide (B121943) or acrylate (B77674) group, respectively. researchgate.net This functionalized monomer can then be included in a polymerization reaction to create a new material where the active compound is an integral part of the polymer backbone, preventing it from leaching out easily. researchgate.net

| Strategy | Description | Example Application/Materials | Reference |

|---|---|---|---|

| Microencapsulation | The active compound is physically entrapped within a microscopic polymer shell. | Applying DEET-containing microcapsules to cotton fabric for long-lasting insect repellency. Shell materials include chitosan or other polymers. | researchgate.net |

| Core-Sheath Fibers | A bicomponent fiber is produced where the inner core contains the active compound and is surrounded by a protective outer sheath. | Fibers made with a high-density polyethylene (B3416737) (HDPE) sheath and a core of poly(ethylene-co-vinyl acetate) (EVA) loaded with DEET. | researchgate.net |

| Functional Monomer Synthesis | A polymerizable group (e.g., methacrylate) is chemically attached to the molecule of interest, allowing it to be covalently bonded into a polymer chain. | Synthesis of methacrylamide (B166291) monomers from the reaction of methacryloyl chloride with functional amines. | researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular structure, functional groups, and electronic properties of N,N-diethyl-m-toluamide.

Mass Spectrometry (MS) Applications, including Predicted Collision Cross Section Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of N,N-diethyl-m-toluamide, as well as for elucidating its structure through fragmentation analysis. When coupled with gas chromatography (GC-MS), it provides a highly sensitive and selective method for identification and quantification. nih.govnih.gov

Electron Ionization (EI) is a common technique used for the analysis of N,N-diethyl-m-toluamide. The resulting mass spectrum shows a molecular ion (M+) peak corresponding to its molecular weight, along with a series of fragment ions that provide structural information. The fragmentation pattern is characteristic of the molecule; for instance, a prominent peak is often observed at m/z 119. nih.gov Other ionization methods, such as chemical ionization (CI), can also be employed to obtain complementary data, often with a more abundant molecular ion peak. cdc.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that adds another dimension of separation based on the size, shape, and charge of an ion. nih.govresearchgate.netnih.gov An ion's rotationally averaged collision cross section (CCS) is a key parameter derived from its drift time through a gas-filled mobility cell. researchgate.net This technique, including variations like High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), has been explored for the characterization of N,N-diethyl-m-toluamide. usda.gov By providing information on the ion's three-dimensional structure, IM-MS can help distinguish it from isomers and other structurally similar compounds, enhancing the confidence of identification. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of N,N-diethyl-m-toluamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. odinity.com

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methyl group on the benzene (B151609) ring, and the two ethyl groups attached to the nitrogen atom can be clearly assigned. researchgate.net The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (due to spin-spin coupling) allow for a complete assignment of the proton environments.

A notable feature in the ¹H NMR spectrum of N,N-diethyl-m-toluamide is the restricted rotation around the amide C-N bond, which has partial double-bond character. chemconnections.org This can lead to the observation of separate, often broad, signals for the two N-ethyl groups at lower temperatures, as they exist in different chemical environments. chemconnections.org At higher temperatures, the rotation becomes faster on the NMR timescale, and these signals coalesce into a single, averaged peak. chemconnections.org Variable-temperature NMR studies can be used to determine the energy barrier for this rotation. researchgate.net

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Aromatic Protons (Ar-H) | ~7.0-7.3 | Multiplet |

| Methylene Protons (-CH₂) | ~3.3 (broad) | Quartet |

| Aromatic Methyl Protons (Ar-CH₃) | ~2.35 | Singlet |

| Ethyl Methyl Protons (-CH₃) | ~1.15 (broad) | Triplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the N,N-diethyl-m-toluamide molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. brainly.com

The FTIR spectrum of N,N-diethyl-m-toluamide is dominated by a strong absorption band characteristic of the amide carbonyl (C=O) stretch. odinity.comresearchgate.net Other significant peaks confirm the presence of aromatic and aliphatic C-H bonds, the aromatic ring C=C bonds, and the C-N bond of the tertiary amide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretching | 2850 - 3000 brainly.com |

| C=O (amide I) | Stretching | ~1625 - 1635 odinity.comresearchgate.net |

| C=C (aromatic) | Stretching | ~1500 - 1550 brainly.com |

| C-N | Stretching | ~1250 - 1350 brainly.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring in N,N-diethyl-m-toluamide gives rise to characteristic UV absorption bands. This property is particularly useful for the quantitative analysis of the compound, often in conjunction with high-performance liquid chromatography (HPLC). cdc.govresearchgate.net

By measuring the absorbance at a specific wavelength (typically at or near the wavelength of maximum absorbance, λmax), the concentration of N,N-diethyl-m-toluamide in a solution can be determined using the Beer-Lambert law. HPLC methods with UV detection are widely used for quality control and to measure the concentration of N,N-diethyl-m-toluamide in various formulations and biological samples. cdc.govresearchgate.net Detection is often performed at wavelengths around 220 nm or 254 nm. cdc.govnih.gov

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating N,N-diethyl-m-toluamide from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

No specific HPLC methods for the analysis or purity assessment of m-Toluamide, 2-butoxy- were found in published scientific literature.

Advanced Morphological and Material Characterization

Thermogravimetric Analysis (TGA) for Material Stability and Component Quantification in Formulations:Data from Thermogravimetric Analysis, which would detail the material stability or component quantification of m-Toluamide, 2-butoxy-, could not be located.

Generating content for the requested article would require fabricating data and research findings, which is not feasible. The compound is listed commercially, but analytical and research data is absent from the public scientific domain.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Modeling

Conformational Analysis and Geometry Optimization (e.g., AM1 Semi-Empirical Methods)

No studies detailing the conformational analysis or geometry optimization of m-Toluamide, 2-butoxy- using AM1 or other semi-empirical methods were found.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

There is no published data regarding the HOMO/LUMO energies or an analysis of the frontier molecular orbitals for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models based on Topological Descriptors

No QSAR models for m-Toluamide, 2-butoxy- based on topological descriptors have been described in the available scientific literature.

Molecular Dynamics Simulations for Intermolecular Interaction Analysis

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like m-Toluamide, 2-butoxy-, this methodology can provide significant insights into its conformational preferences and its interactions with surrounding molecules, such as solvents or biological macromolecules.

A typical MD simulation study for m-Toluamide, 2-butoxy- would involve several key steps:

System Setup : A three-dimensional model of the m-Toluamide, 2-butoxy- molecule is placed in a simulation box, which is then filled with a solvent of interest, commonly water, to mimic physiological or environmental conditions. The system is then neutralized and ions are added to achieve a specific salt concentration.

Force Field Selection : A suitable force field (e.g., CHARMM, AMBER, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field contains parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions.

Simulation Protocol : The system undergoes energy minimization to remove any steric clashes, followed by a gradual heating to the desired temperature and equilibration under constant pressure and temperature (NPT ensemble). Finally, a production run is performed, during which the trajectory of all atoms is saved for later analysis.

Analysis of Intermolecular Interactions

From the trajectory of the production run, a wealth of information about the intermolecular interactions of m-Toluamide, 2-butoxy- can be extracted.

Hydrogen Bonding: The amide group in m-Toluamide, 2-butoxy- can act as both a hydrogen bond donor (from the N-H group, if present, though in many related structures this is substituted) and acceptor (the carbonyl oxygen), while the ether oxygen of the butoxy group can also act as a hydrogen bond acceptor. MD simulations allow for the detailed analysis of these hydrogen bonds with surrounding water molecules or other solutes.

Below is a hypothetical table illustrating the kind of data that can be obtained from such an analysis, showing the occupancy of hydrogen bonds between specific atoms of m-Toluamide, 2-butoxy- and water molecules over the course of a simulation.

| Acceptor Atom in m-Toluamide, 2-butoxy- | Donor Atom (in Water) | Average Hydrogen Bond Occupancy (%) | Average Bond Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen | 85.2 | 1.85 |

| Ether Oxygen (-O-) | Hydrogen | 45.7 | 1.92 |

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom or a group of atoms at a certain distance from another atom or group of atoms. By calculating the RDFs between the functional groups of m-Toluamide, 2-butoxy- and surrounding solvent molecules, one can gain a quantitative understanding of the solvation structure. For example, a high peak in the RDF between the carbonyl oxygen and water's hydrogen atoms at a short distance would indicate a strong, well-ordered interaction.

The following interactive table presents hypothetical interaction energy data between m-Toluamide, 2-butoxy- and a surrounding water shell of 5 Å.

| Molecular Component | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| m-Toluamide group | -12.5 | -25.8 | -38.3 |

| 2-butoxy- group | -18.3 | -8.2 | -26.5 |

| Total Molecule | -30.8 | -34.0 | -64.8 |

These detailed theoretical investigations, based on the established principles of molecular dynamics simulations, provide a framework for understanding the complex intermolecular interactions that govern the behavior of m-Toluamide, 2-butoxy- at the molecular level.

Investigation of Biological Activity and Molecular Mechanisms

In Vitro Bioactivity Profiling and High-Throughput Screening in Model Systems

In vitro bioactivity profiling is a crucial first step in characterizing the pharmacological and toxicological properties of chemical compounds. For the benzamide (B126) class of molecules, these studies have revealed a wide range of biological effects.

Receptor binding assays are fundamental in identifying the molecular targets of a compound. While no specific receptor binding data for m-Toluamide, 2-butoxy- has been published, studies on other benzamide derivatives have demonstrated their ability to interact with various receptors. For instance, novel N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) acs.org. Additionally, certain n-butyl-diphenylcarboxamides, which share the benzamide core, have been investigated as potential allosteric modulators of the cannabinoid receptor type-1 (CB1R) nih.gov. Other studies have explored the binding of benzamide series to the 5HT1F receptor, indicating that substitutions on the benzamide aromatic ring influence receptor affinity researchgate.net. These findings suggest that the benzamide scaffold can be a versatile platform for designing ligands that target a variety of receptors.

Table 1: Examples of Receptor Binding Activity of Benzamide Derivatives

| Compound Class | Target Receptor | Observed Effect |

|---|---|---|

| N-Benzylbenzamides | sEH/PPARγ | Dual Modulation acs.org |

| N-Butyl-diphenylcarboxamides | CB1R | Allosteric Modulation nih.gov |

| N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamides | 5HT1F | Agonism researchgate.net |

| Aryl Benzamide Derivatives | mGluR5 | Negative Allosteric Modulation mdpi.com |

| Benzamide Derivatives | Sigma-1 Receptor | Agonism mdpi.com |

A significant area of research for benzamide derivatives has been their potential as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE), an enzyme critical for nerve function. Several studies have synthesized and evaluated various substituted benzamides for their AChE inhibitory activity. For example, a series of 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM nih.govmdpi.com. Another study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives also identified compounds with potent anti-acetylcholinesterase activity, with one derivative showing an IC50 value of 1.1 ± 0.25 µM nih.gov. The inhibitory potential of these compounds is often attributed to their ability to interact with the active site of the enzyme.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzamide Derivatives

| Compound Series | Best Performing Compound | IC50 Value (µM) |

|---|---|---|

| 2-Hydroxy-N-phenylbenzamides | - | 33.1 - 85.8 nih.govmdpi.com |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | Compound 4g | 1.1 ± 0.25 nih.gov |

| N-benzylpiperidine carboxamide derivatives | Compound 28 | 0.41 ± 1.25 researchgate.net |

Benzamide derivatives have also been investigated for their ability to modulate the function of ion channels. A notable example is the identification of a class of benzamide derivatives as blockers of the voltage-gated potassium channel, Kv1.3, which is present in human T-lymphocytes nih.gov. Blockade of this channel can lead to the inhibition of T-cell activation, suggesting a potential immunomodulatory role for these compounds nih.gov.

While direct evidence linking benzamide derivatives to the modulation of intracellular calcium homeostasis is limited, it is a critical signaling pathway that can be influenced by ion channel activity nih.gov. Disruption of intracellular calcium homeostasis is a known therapeutic strategy against certain pathogens, such as Trypanosoma cruzi nih.gov. Given the ability of some benzamides to modulate ion channels, it is plausible that certain derivatives could indirectly affect calcium signaling pathways.

The benzamide scaffold has proven to be a valuable template for the development of novel antifungal and insecticidal agents. Numerous studies have reported the synthesis of benzamide derivatives with significant activity against various fungal pathogens and insect pests.

In the realm of antifungal research, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against several phytopathogenic fungi nih.gov. One compound, 6h, showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL nih.gov. Similarly, a series of N-phenylbenzamides demonstrated the ability to inhibit the growth of Candida albicans nih.govmdpi.com.

The insecticidal properties of benzamides are also well-documented. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good larvicidal activities against mosquito larvae, with one compound achieving 100% mortality at 10 mg/L nih.govnih.gov. Other research has focused on developing N,N'-substituted benzamide derivatives as insect growth regulators against pests like the white mango scale insect researchgate.net. Computational studies have also been employed to evaluate the potential insecticidal activity of benzamide derivatives against common insect protein targets mdpi.com.

Table 3: Antifungal and Insecticidal Activity of Selected Benzamide Derivatives

| Compound Series | Target Organism | Activity Metric | Value |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Alternaria alternata | EC50 | 1.77 µg/mL nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Mortality | 100% at 10 mg/L nih.govnih.gov |

| N,N'-substituted benzamides | Aulacaspis tubercularis (nymphs) | LC50 | 0.318 ppm researchgate.net |

Exploration of Biological Pathways and Molecular Recognition Principles

Understanding the molecular interactions that govern the biological activity of benzamides is crucial for the rational design of new and improved derivatives.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design ufrj.brdrugdesign.org. In the context of benzamide derivatives, the amide bond itself can be a subject of bioisosteric replacement to modulate the compound's properties. The design of benzamide analogs often involves considering the electrostatic potential and electron density of different functional groups to predict their interactions with biological targets tandfonline.com. For example, in the design of benzamide analogs as potential anthelmintics, the interaction of the benzamide ring is strengthened by an electrostatic gradient established by an electron-withdrawing group in the ortho position nih.gov. This highlights the importance of electrostatic complementarity between the ligand and the receptor's binding pocket for achieving desired biological activity nih.gov. The application of these principles allows for the fine-tuning of ligand-receptor interactions to enhance potency and selectivity.

Elucidation of Structure-Function Relationships at the Molecular Level

A comprehensive review of publicly available scientific literature and patent databases did not yield specific research focused on the biological activity and molecular mechanisms of m-Toluamide, 2-butoxy- (also known as 2-butoxy-N-(3-methylphenyl)benzamide). Consequently, a detailed analysis of its structure-function relationships at the molecular level, including research findings and data tables, cannot be provided at this time.

Therefore, the elucidation of specific structure-function relationships for m-Toluamide, 2-butoxy- would necessitate novel research to determine its biological targets and the molecular interactions governing its activity. Without such foundational data, any discussion on its molecular mechanism would be purely speculative and fall outside the scope of this scientifically accurate article.

Advanced Research in Material Science Applications and Controlled Release Systems

Incorporation into Polymeric Matrices for Functional Material Development

Micro- and nano-encapsulation are key technologies for incorporating m-Toluamide, 2-butoxy- into polymeric systems. These processes involve enveloping droplets or particles of the active core material with a continuous polymer shell. mdpi.comcore.ac.uk The resulting micro- or nanocapsules can be designed to release their payload under specific triggers, such as pressure, heat, or diffusion over time. mdpi.comnih.gov The selection of the encapsulation method is crucial for determining the final properties of the capsules, including their size, stability, and release profile. mdpi.com

Several techniques are available for encapsulation, each with distinct mechanisms and outcomes. core.ac.ukmdpi.com Common methods applicable for encapsulating oil-soluble compounds like m-Toluamide, 2-butoxy- include interfacial polymerization, solvent evaporation, and coacervation. core.ac.ukekb.eg

Interfacial Polymerization: This technique involves the reaction of monomers at the interface of an oil-in-water emulsion. For example, a di- or triamine monomer in the aqueous phase can react with a di- or triacyl chloride dissolved with the core material in the oil phase, forming a polyamide shell at the droplet interface. core.ac.uk

Solvent Evaporation: In this method, the core material and a polymer (like polymethylmethacrylate, PMMA) are dissolved in a volatile organic solvent. core.ac.uk This "oil" phase is then emulsified in an aqueous solution containing a stabilizer. The subsequent evaporation of the solvent causes the polymer to precipitate around the core material droplets, forming solid microcapsules. core.ac.ukekb.eg

Coacervation: This physicochemical process relies on the phase separation of a polymer from a solution. mdpi.com In complex coacervation, two oppositely charged polymers interact in an aqueous solution to form a polymer-rich phase (the coacervate) that coats the dispersed core material. mdpi.com

Table 1: Comparison of Microencapsulation Techniques for m-Toluamide, 2-butoxy-

| Technique | Principle | Typical Shell Materials | Core Phase |

|---|---|---|---|

| Interfacial Polymerization | Monomer reaction at the oil-water interface of an emulsion. core.ac.uk | Polyamide, Polyurea | Liquid |

| Solvent Evaporation | Polymer precipitation around core droplets upon solvent removal. core.ac.ukekb.eg | Polymethylmethacrylate (PMMA), Polylactic acid (PLA) | Solid or Liquid |

| Complex Coacervation | Phase separation of interacting cationic and anionic polymers. mdpi.com | Gelatin, Gum Arabic, Chitosan (B1678972) | Liquid |

The performance of encapsulated m-Toluamide, 2-butoxy- systems is quantified by two key parameters: encapsulation efficiency and release kinetics.

Encapsulation Efficiency (EE%) measures the amount of active ingredient successfully entrapped within the microcapsules relative to the initial amount used. ekb.eg It is a critical indicator of the manufacturing process's effectiveness. High EE% is desirable to minimize waste and ensure a sufficient payload in the final product. Studies on analogous systems have reported EE% values ranging from approximately 64% to over 90%, depending on the polymer-to-drug ratio and the specific method used. ekb.eg The morphology and surface characteristics of the synthesized microcapsules are typically examined using Scanning Electron Microscopy (SEM), which can confirm the formation of spherical structures and the absence of free compound on the surface. ekb.eg

Controlled Release Kinetics describes the rate and mechanism by which the active compound migrates from the polymer matrix to the external environment. nih.gov The release is generally governed by complex factors including diffusion through the polymer shell, erosion of the matrix, or a combination of both (anomalous transport). nih.govnih.govresearchgate.net Mathematical models are often employed to analyze the release profile and elucidate the transport mechanism. researchgate.net For instance, in matrix-type devices, release is often driven by Fickian diffusion, where the rate is dependent on the concentration gradient and diffusion distance. nih.gov In contrast, reservoir-type systems with a rate-controlling membrane can exhibit near zero-order release, where the rate is relatively constant over time. nih.gov

Table 2: Illustrative Data for a Controlled Release System This data is representative of findings for encapsulated active agents and illustrates the type of characterization performed.

| Formulation ID | Polymer System | Encapsulation Efficiency (%) | Cumulative Release at 12h (%) | Predominant Release Mechanism |

|---|---|---|---|---|

| F1 | Polyamide | 85.2 ± 2.1 | 45.6 ± 3.5 | Fickian Diffusion |

| F2 | Ethyl Cellulose (B213188) | 90.4 ± 1.2 | 30.1 ± 2.8 | Fickian Diffusion |

Development of Functionalized Textiles and Surfaces for Specialized Applications

A significant area of research is the application of encapsulated m-Toluamide, 2-butoxy- to create functionalized textiles and surfaces. This involves immobilizing the microcapsules onto a substrate, such as a cotton or polyester (B1180765) fabric, to impart specific, long-lasting properties. nih.gov Research on similar active agents like N,N-diethyl-m-toluamide (DEET) has demonstrated that microencapsulation can significantly prolong their efficacy on textiles compared to direct application. researchgate.netcdc.gov

The application process typically involves finishing treatments where the fabric is passed through a bath containing the microcapsules, a binder, and a crosslinking agent. nih.gov The "pad-dry-cure" method is a common industrial process where the fabric is immersed in the finishing solution, squeezed to remove excess liquid, and then heated to dry and cure the binder, firmly attaching the microcapsules to the fibers. mdpi.comresearchgate.net Crosslinking agents such as 1,2,3,4-butanetetracarboxylic acid (BTCA) or citric acid can be used to form covalent bonds between the microcapsule shell (e.g., chitosan) and the cellulose in cotton, resulting in excellent wash durability. mdpi.com

The goal of such functionalization is to create a "bio-functional textile" that can release the active compound in a controlled manner, providing a sustained effect for specialized applications. nih.gov

Novel Applications in Industrial Formulations from a Research and Development Perspective

From a research and development standpoint, the unique chemical structure of m-Toluamide, 2-butoxy- suggests potential for novel applications in various industrial formulations. The molecule combines a toluamide group, found in biologically active compounds, with a butoxy ether group, a feature of many industrial solvents and surfactants. wikipedia.orgnih.gov

This dual character opens avenues for its use as a multi-functional additive. For example, in the coatings industry, it could be investigated as a component in protective surface coatings like lacquers, varnishes, or latex paints. nih.gov The 2-butoxyethanol (B58217) moiety is a well-known solvent that aids in film formation and improves the properties of aqueous coating systems. nih.gov By incorporating the entire m-Toluamide, 2-butoxy- molecule, potentially in an encapsulated form, new functionalities could be introduced.

Controlled-release technology would be pivotal in these applications. Encapsulating the compound could:

Enhance Durability: Slowly release the compound to replenish the surface, maintaining desired properties over a longer period.

Improve Compatibility: Isolate the active compound from other reactive components in a complex formulation until its action is required.

Create "Smart" Materials: Design formulations where the release is triggered by environmental factors like pH, temperature, or UV exposure.

Further research could explore its utility in agricultural formulations, specialty adhesives, or as a component in fracturing fluids for the oil industry, where surfactant properties are highly valued. wikipedia.org The development of such applications hinges on leveraging microencapsulation to control the compound's release and optimize its performance within these complex industrial matrices.

Environmental Behavior and Biotransformation Research

Study of Biodegradation Pathways and Mechanisms in Environmental Compartments

The biodegradation of m-Toluamide, 2-butoxy- involves several key enzymatic processes that transform the parent molecule into various metabolites. These processes are primarily carried out by microorganisms present in soil and water systems. The primary pathways include the hydrolysis of the amide bond and subsequent dealkylation and oxidation of the substituent groups.

The initial and often rate-limiting step in the biodegradation of aromatic amides like m-Toluamide, 2-butoxy- is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by hydrolase enzymes produced by various microorganisms. For instance, studies on the structurally similar compound N,N-diethyl-m-toluamide (DEET) have shown that bacteria such as Pseudomonas putida can hydrolyze the amide bond to yield m-toluic acid and the corresponding amine. nih.govethz.ch In the case of m-Toluamide, 2-butoxy-, this enzymatic cleavage would result in the formation of m-toluic acid and 2-butoxyamine.

The enzymatic hydrolysis is a critical detoxification step, as it breaks down the complex parent molecule into simpler, more readily biodegradable compounds. The effectiveness of this process depends on various environmental factors, including pH, temperature, and the specific microbial populations present.

Following the initial hydrolysis, or in some cases occurring concurrently, dealkylation and oxidation processes further break down the molecule.

Dealkylation: This process involves the removal of the butoxy group from the amide nitrogen. Oxidative dealkylation is a common metabolic pathway for many xenobiotics and is often catalyzed by cytochrome P450 monooxygenases in microorganisms. nih.govsemanticscholar.org This reaction typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form an aldehyde and a dealkylated amide. semanticscholar.org For m-Toluamide, 2-butoxy-, this would result in the formation of m-toluamide and butyraldehyde.

Oxidation: Both the aromatic ring and the aliphatic side chain of m-Toluamide, 2-butoxy- are susceptible to oxidative degradation. The butoxy side chain can undergo oxidation to form 2-butoxyacetic acid. nih.govnih.gov This process is analogous to the metabolism of 2-butoxyethanol (B58217), which is oxidized by alcohol and aldehyde dehydrogenases. nih.gov The aromatic ring can also be hydroxylated by microbial dioxygenases, leading to the formation of catechols, which are key intermediates in the degradation of many aromatic compounds. ethz.chnih.gov These catechols can then undergo ring cleavage, ultimately leading to mineralization.

Metabolite Identification and Characterization in Environmental Contexts

The identification of metabolites is essential for understanding the complete biodegradation pathway and for assessing the potential toxicity of the transformation products. In environmental systems, the biodegradation of m-Toluamide, 2-butoxy- is expected to produce a range of metabolites. Based on the enzymatic processes described above, key identified and potential metabolites are listed below.

Table 1: Identified and Potential Metabolites of m-Toluamide, 2-butoxy- in Environmental Systems

| Metabolite Name | Chemical Formula | Formation Pathway |

| m-Toluic Acid | C₈H₈O₂ | Enzymatic hydrolysis of the amide bond |

| 2-Butoxyamine | C₄H₁₁NO | Enzymatic hydrolysis of the amide bond |

| m-Toluamide | C₈H₉NO | Dealkylation of the 2-butoxy group |

| 2-Butoxyacetic Acid | C₆H₁₂O₃ | Oxidation of the 2-butoxyethyl group nih.gov |

| 3-Methylcatechol | C₇H₈O₂ | Oxidation of m-toluic acid ethz.chnih.gov |

Fungi have also been shown to metabolize structurally similar compounds like DEET, producing metabolites such as N-ethyl-m-toluamide and N,N-diethyl-m-toluamide-N-oxide. researchgate.net This suggests that fungal degradation of m-Toluamide, 2-butoxy- could also be a relevant environmental pathway.

Research on Environmental Persistence and Degradation Kinetics

The persistence of organic compounds in the environment is often quantified by their degradation half-life (t½). For the related compound DEET, the atmospheric half-life is estimated to be around 15 hours due to reaction with hydroxyl radicals. nih.gov In soil and water, its persistence is more variable and dependent on microbial activity. While some studies suggest DEET is not readily biodegradable under certain conditions, nih.gov others have identified microorganisms capable of its degradation. nih.govresearchgate.net

The degradation kinetics of m-Toluamide, 2-butoxy- are expected to be influenced by factors such as:

Microbial Population: The presence and abundance of specific microorganisms capable of producing the necessary enzymes.

Environmental Conditions: pH, temperature, oxygen availability, and the presence of other organic matter.

Chemical Structure: The presence of the 2-butoxy group may influence the rate of enzymatic attack compared to smaller alkyl groups.

Studies on the reaction kinetics of DEET with hydroxyl radicals have determined absolute reaction rate constants, which are useful for modeling its fate in advanced oxidation processes for water treatment and in surface waters. nih.govresearchgate.net Similar studies would be necessary to accurately predict the environmental persistence and degradation kinetics of m-Toluamide, 2-butoxy-.

Patent Landscape Analysis for Research and Development Trends

Review of Patent Literature for Compound Applications and Innovations

The patent literature for DEET and related toluamides primarily centers on enhancing its performance, user experience, and safety profile. Key areas of innovation include:

Formulation Technology: A significant number of patents focus on novel formulations to improve the efficacy and cosmetic feel of DEET. Innovations include microencapsulation for controlled release, the development of emulsions, and the creation of powder and solid formulations. justia.com For instance, U.S. Patent 6,306,415 B1 discusses the importance of a compound's physical properties, such as volatility and surface activity, in determining its effectiveness as a repellent. google.com These formulation strategies aim to extend the duration of protection and reduce the oily texture associated with high concentrations of DEET. google.com

Combinations with Other Active Ingredients: Patents frequently describe compositions that combine DEET with other synthetic or natural insect repellents. google.com The goal of these combinations is often to broaden the spectrum of repelled insects or to achieve synergistic effects. For example, combinations with p-menthane-3,8-diol (B45773) and lemongrass oil have been explored to create more effective repellents. googleapis.com Other patented combinations include those with ethyl 3-(N-butylacetamino) propionate (B1217596) and 1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl) piperidine (B6355638) (Icaridin). google.com

Multi-functional Formulations: There is a trend towards developing products that offer both insect repellency and other benefits, such as sun protection. Patents describe formulations that incorporate both DEET and sunscreen agents, providing a convenient single-application product for consumers. google.com

Synthesis and Manufacturing Processes: While the fundamental synthesis of DEET is well-established, patents continue to be filed for improved, more efficient, and environmentally friendly manufacturing processes. These include one-pot synthesis methods and the use of novel catalysts to increase yield and purity. researchgate.netmedigraphic.comgoogle.comresearchgate.net

The following table summarizes key patent application areas for toluamide-based insect repellents, which could be applicable to m-Toluamide, 2-butoxy-.

| Area of Innovation | Description | Representative Patent Assignees/Inventors |

| Controlled Release Formulations | Technologies to prolong the release of the active ingredient, extending the duration of protection. | 3M Innovative Properties Company |

| Combination Repellents | Formulations that include multiple repellent compounds to enhance efficacy and spectrum of activity. | Merck KGaA, Johnson & Johnson Consumer Companies, Inc. |

| Multi-Functional Products | Products combining insect repellency with other functionalities like sunscreens. | S.C. Johnson & Son, Inc. |

| Improved Synthesis Methods | Innovations in the chemical synthesis process to improve efficiency and reduce costs. | Cangzhou Panshi Chemical Co., Ltd., Pfizer Inc. medigraphic.com |

Identification of Emerging Technologies and Future Research Opportunities Evidenced in Patents

The patent landscape points towards several emerging technologies and future research opportunities for new insect repellent compounds like m-Toluamide, 2-butoxy-.

Development of Pseudo-Azeotropes: A novel approach to extending the efficacy of repellents involves the formation of negative pseudo-azeotropes. As detailed in patent WO2017199145A1, combining an insect repellent like DEET with a second compound, such as a fatty acid, can lower the evaporation rate of the active ingredient, thereby prolonging protection time. google.com This technology could be applied to new toluamide derivatives to enhance their performance.

Structure-Activity Relationship (SAR) Guided Design: Research into the structure-activity relationships of DEET analogs is a key driver for the discovery of new and improved repellents. nih.govnih.gov By systematically modifying the chemical structure of the toluamide molecule, researchers aim to identify derivatives with higher efficacy, lower volatility, and improved safety profiles. The introduction of a butoxy group, as in m-Toluamide, 2-butoxy-, is an example of such a modification. Future research will likely focus on synthesizing and screening a wider range of analogs to identify candidates that can outperform DEET.

Natural and Synthetic Blends: There is a growing consumer demand for products with natural ingredients. Future patent applications are likely to focus on synergistic blends of synthetic repellents like toluamides with natural compounds and essential oils. googleapis.com The challenge lies in creating stable and effective formulations that mask the often-strong odors of natural repellents while leveraging their activity.

Vapor-Active Repellents: Research is ongoing to develop new "spatial" or vapor-active repellents that can provide protection over a wider area without direct skin application. nih.gov SAR studies on aryl amides have identified compounds with significantly higher vapor repellency than DEET. nih.gov This represents a significant area of opportunity for new compounds that are highly effective in the vapor phase.

The table below outlines potential research opportunities for m-Toluamide, 2-butoxy- based on trends observed in the broader insect repellent patent landscape.

| Emerging Technology/Opportunity | Potential Application for m-Toluamide, 2-butoxy- | Key Research Focus |

| Pseudo-Azeotropic Formulations | Enhance the duration of repellency by reducing the evaporation rate from the skin. | Identification of suitable second compounds to form a negative pseudo-azeotrope. google.com |

| SAR-Guided Optimization | Further modify the structure to improve efficacy against specific insect species or reduce skin penetration. | Synthesis and testing of related alkoxy-substituted toluamides. nih.gov |

| Synergistic Blends | Combine with other repellents (natural or synthetic) to broaden the spectrum of activity and appeal to consumers. | Efficacy and stability testing of various combination formulations. |

| Vapor-Phase Activity | Investigate the potential for use in spatial repellent devices. | Measurement of vapor pressure and repellency in vapor-phase bioassays. |

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design

The design and discovery of new molecules have been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict the properties and activities of novel chemical structures, significantly accelerating the research and development process. For m-Toluamide, 2-butoxy-, AI and ML offer powerful avenues for designing next-generation analogs with enhanced efficacy and safety profiles.

Future research will likely involve the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.nettandfonline.com These models establish mathematical relationships between the chemical structure of a compound and its biological activity. By training ML algorithms on datasets of known repellents, researchers can identify the key molecular descriptors—such as electronic and structural parameters—that contribute to the desired effects. tandfonline.comiastate.edu This in silico approach allows for the virtual screening of millions of potential derivatives of m-Toluamide, 2-butoxy- to identify candidates with potentially superior properties before committing to costly and time-consuming laboratory synthesis. nih.govmdpi.com

Furthermore, generative AI models can design entirely new molecules based on desired parameters. By inputting the core structure of m-Toluamide, 2-butoxy- and specifying desired attributes (e.g., increased volatility for spatial repellency, lower skin permeability, or enhanced binding to a specific insect olfactory receptor), these algorithms can propose novel structures that chemists can then synthesize and test. This data-driven approach moves beyond incremental modifications, opening the door to breakthrough discoveries in repellent technology. nsf.gov

Table 1: Application of AI/ML in Compound Design

| AI/ML Technique | Application to m-Toluamide, 2-butoxy- | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict repellency based on molecular descriptors. tandfonline.com | Optimization of the 2-butoxy- chain and other substituents for enhanced activity. |

| Generative Models | Design novel analogs with specific desired properties. | Discovery of new compounds with superior performance and safety over existing repellents. |

| Molecular Docking Simulations | Predict binding affinity to insect olfactory receptors. | Elucidation of the mechanism of action and targeted design for specific insect species. |

| Visual Analytics | Interactive exploration of chemical space and property landscapes. mdpi.com | Aiding chemists in making informed decisions for selecting candidate molecules for synthesis. |

Sustainable Synthesis and Green Chemistry Approaches for m-Toluamide, 2-butoxy- Production

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly manufacturing processes. The principles of green chemistry—which focus on reducing waste, using less hazardous materials, and improving energy efficiency—are central to this transformation. Future research into the production of m-Toluamide, 2-butoxy- will undoubtedly prioritize these principles.

Traditional amide bond formation, the key chemical reaction in synthesizing m-Toluamide, 2-butoxy-, often relies on stoichiometric activating agents (like thionyl chloride or carbodiimides) that generate significant chemical waste. ucl.ac.uksld.cu A primary goal for future research is the development of catalytic methods for this synthesis. Catalytic processes use small amounts of a substance to drive the reaction, which can be recovered and reused, thereby minimizing waste. Boronic acids, for example, have emerged as effective catalysts for the direct amidation of carboxylic acids, a route that produces water as the only byproduct. ucl.ac.uk

Another promising area is biocatalysis, which uses enzymes to perform chemical transformations. rsc.org Enzymes operate under mild conditions (room temperature and neutral pH) and are highly selective, leading to cleaner reactions and fewer byproducts. rsc.org Research could focus on identifying or engineering enzymes, such as amide bond synthetases, that can efficiently synthesize m-Toluamide, 2-butoxy-. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of greener, bio-based solvents instead of conventional volatile organic compounds like DMF and CH2Cl2 will be a key objective. ucl.ac.ukresearchgate.net

Table 2: Comparison of Synthesis Methods for Amide Production

| Synthesis Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric coupling agents (e.g., thionyl chloride). sld.cu | Catalytic amounts of boronic acids or enzymes. ucl.ac.ukrsc.org |

| Byproducts | Large quantities of chemical waste. ucl.ac.uk | Primarily water. ucl.ac.uk |

| Solvents | Often requires hazardous solvents (e.g., DMF, CH2Cl2). ucl.ac.uk | Aims for solvent-free conditions or use of benign solvents. researchgate.net |

| Energy Use | May require heating or cooling. | Often proceeds at ambient temperature. |

Advanced Mechanistic Studies utilizing Cutting-Edge Biophysical Techniques

A fundamental understanding of how a molecule interacts with its biological target is crucial for rational drug and repellent design. While its parent compound DEET has been studied for decades, its precise mode of action remains a subject of debate. nih.gov It is believed to interact with multiple chemosensory systems in insects, including odorant receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs). nih.govresearchgate.net Future research on m-Toluamide, 2-butoxy- will leverage advanced biophysical techniques to dissect its molecular interactions with these targets at an unprecedented level of detail.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of m-Toluamide, 2-butoxy- bound to an insect olfactory receptor. This would provide a precise atomic-level map of the binding site, revealing the key interactions that drive repellency and guiding the design of more potent analogs.

Other biophysical methods can provide crucial data on the dynamics and thermodynamics of binding. researchgate.net Isothermal Titration Calorimetry (ITC) can measure the binding affinity and thermodynamic parameters of the interaction, while Surface Plasmon Resonance (SPR) can determine the kinetics (on- and off-rates) of binding. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the protein and characterize any conformational changes that occur upon ligand binding. researchgate.net These techniques, applied to key insect receptors, will provide a comprehensive picture of the mechanism of action of m-Toluamide, 2-butoxy-. nih.govnih.gov

Exploration of New Application Domains based on Fundamental Scientific Discoveries

Fundamental scientific discoveries often open doors to unexpected applications. While m-Toluamide, 2-butoxy- is structurally related to an insect repellent, a deeper understanding of its chemical and biological properties could reveal novel uses beyond this primary function.

Research into the mechanism of action could show that the compound modulates specific ion channels or receptors not only in insects but potentially in other organisms. For instance, studies on DEET have explored its effects on mammalian neuronal channels, which could suggest neuro-modulatory properties. nih.gov If m-Toluamide, 2-butoxy- exhibits unique interactions with specific biological targets, it could be investigated as a pharmacological tool or even a lead compound for drug discovery in areas unrelated to insect repellency.

Furthermore, the physical properties of the molecule could lend themselves to materials science applications. For example, some amide-based compounds have applications as plasticizers or specialty solvents. The 2-butoxy- group, in particular, might confer specific surfactant-like properties that could be exploited in formulation science, for instance, in creating stable microemulsions or as a component in advanced coatings. mdpi.comwikipedia.org The discovery that DEET can be encapsulated to modify its release and skin absorption profiles suggests that m-Toluamide, 2-butoxy- could be a candidate for similar advanced formulation technologies for a variety of applications, including longer-lasting repellents or even transdermal drug delivery systems. medigraphic.comresearchgate.net The exploration of these new domains will depend on curiosity-driven research into the compound's fundamental scientific properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butoxy-m-toluamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between m-toluic acid derivatives and 2-butoxyamine. Optimization can be achieved via response surface methodology (RSM) to evaluate variables (temperature, solvent polarity, catalyst concentration). Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) ensures purity >98% .

Q. Which analytical techniques are most reliable for characterizing 2-butoxy-m-toluamide’s physicochemical properties?

- Methodological Answer : Use a combination of:

- Spectroscopy : FT-IR (amide I band ~1650 cm⁻¹), UV-Vis (λmax ~270 nm in ethanol), and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) .

- Chromatography : Reverse-phase HPLC with UV detection (retention time ~8.2 min) .

- Thermal Analysis : DSC to determine melting point (reported range: 89–92°C) and thermal stability .

Q. How can researchers address discrepancies in reported solubility data for 2-butoxy-m-toluamide across solvents?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Validate results via nephelometry and compare with computational predictions (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., phosphorescence peaks) for 2-butoxy-m-toluamide in different matrices?

- Methodological Answer : Perform matrix-specific calibration using EPA (ether:isopentane:ethanol = 5:5:2) at 77 K for low-temperature phosphorescence. Cross-validate with TD-DFT calculations to assign electronic transitions .

Q. How do solvent polarity and hydrogen-bonding interactions influence the stability of 2-butoxy-m-toluamide in long-term storage studies?

- Methodological Answer : Design accelerated stability tests (40°C/75% RH for 6 months) in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., m-toluic acid) .

Q. What computational models best predict the biological activity of 2-butoxy-m-toluamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.